N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-iodo-4-methoxybenzohydrazide N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-iodo-4-methoxybenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1020573
InChI: InChI=1S/C18H17Cl2IN2O4/c1-26-16-6-4-11(9-14(16)21)18(25)23-22-17(24)3-2-8-27-15-7-5-12(19)10-13(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,22,24)(H,23,25)
SMILES: COC1=C(C=C(C=C1)C(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)I
Molecular Formula: C18H17Cl2IN2O4
Molecular Weight: 523.1 g/mol

N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-iodo-4-methoxybenzohydrazide

CAS No.:

Cat. No.: VC1020573

Molecular Formula: C18H17Cl2IN2O4

Molecular Weight: 523.1 g/mol

* For research use only. Not for human or veterinary use.

N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-iodo-4-methoxybenzohydrazide -

Specification

Molecular Formula C18H17Cl2IN2O4
Molecular Weight 523.1 g/mol
IUPAC Name N//'-[4-(2,4-dichlorophenoxy)butanoyl]-3-iodo-4-methoxybenzohydrazide
Standard InChI InChI=1S/C18H17Cl2IN2O4/c1-26-16-6-4-11(9-14(16)21)18(25)23-22-17(24)3-2-8-27-15-7-5-12(19)10-13(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,22,24)(H,23,25)
Standard InChI Key XGRDZGOKOCAOPD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)I
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator